molecular formula C13H15NO3 B587672 (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 CAS No. 156451-08-0

(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3

Cat. No. B587672
M. Wt: 236.285
InChI Key: WHOBYFHKONUTMW-DCLJDFQTSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors.



Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability under various conditions, and any notable reaction mechanisms.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity (pH). Other properties that might be analyzed include its refractive index, specific gravity, and electrical and thermal conductivity.


Scientific Research Applications

Chiral Auxiliary Applications

(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 serves as a chiral auxiliary in the synthesis of complex molecules. Chiral auxiliaries are pivotal in asymmetric synthesis, allowing for the generation of enantiomerically enriched compounds through selective reactions. The research by Smith et al. (2008) highlights the use of a 4-benzyl-2-oxazolidinone chiral auxiliary in acylation, diastereoselective alkylation, and cleavage processes to produce high-purity enantiomeric compounds (Smith, D. P. Richardson, G. Truran, K. Belecki, & M. Onishi, 2008).

Synthetic Methodologies

The compound has been utilized in the synthesis of novel structures through various organic reactions. For instance, the preparation and characterization of 2-oxazolidinone derivatives and their thermal behavior were studied, revealing insights into the stability and fragmentation mechanisms of these compounds, as reported by Shimasaki et al. (1990) (Shimasaki, C., S. Hayase, A. Murai, J. Takai, E. Tsukurimichi, & T. Yoshimura, 1990).

Antimicrobial Activity

The oxazolidinone framework, including derivatives like (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3, has been explored for its potential antimicrobial properties. Devi et al. (2013) synthesized novel oxazolidinone derivatives with reported antimicrobial activities, indicating the potential of these compounds as pharmaceutical agents (Devi, K., Y. Asmat, S. Jain, S. Sharma, & J. Dwivedi, 2013).

Biofilm Inhibition

The structure has been linked to biofilm inhibition capabilities, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). Edwards et al. (2017) discovered that 5-benzylidene-4-oxazolidinones, closely related to the compound , significantly inhibit MRSA biofilm formation, suggesting a novel application in combating biofilm-associated infections (Edwards, G. A., N. V. Shymanska, & J. Pierce, 2017).

Safety And Hazards

This involves identifying any risks associated with the compound, such as toxicity, flammability, radioactivity, or environmental hazards. Safety data sheets (SDS) are a common source of this information.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and any modifications to the compound that could be beneficial.


Please consult with a chemical database or a chemist for specific information about “(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3”. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

(4S)-4-benzyl-3-(3,3,3-trideuteriopropanoyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOBYFHKONUTMW-DCLJDFQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747136
Record name (4S)-4-Benzyl-3-(3,3,3-~2~H_3_)propanoyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3

CAS RN

156451-08-0
Record name (4S)-4-Benzyl-3-(3,3,3-~2~H_3_)propanoyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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